RwFwLL-NH2

Descripción

For instance, RLLFT-NH2 has a molecular formula of C₃₁H₅₃N₉O₆, a molecular weight of 647.809 g/mol, and physicochemical properties such as a LogP of 2.87 and a polar surface area (PSA) of 267.64 Ų, indicating moderate lipophilicity and high polarity . These traits are critical for membrane permeability and target binding in peptide-based therapeutics.

Propiedades

Fórmula molecular |

C49H66N12O6 |

|---|---|

Peso molecular |

919.1 g/mol |

Nombre IUPAC |

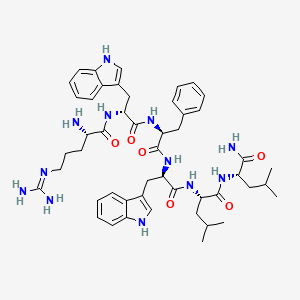

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C49H66N12O6/c1-28(2)21-38(43(51)62)57-45(64)39(22-29(3)4)59-48(67)42(25-32-27-56-37-19-11-9-16-34(32)37)61-46(65)40(23-30-13-6-5-7-14-30)60-47(66)41(24-31-26-55-36-18-10-8-15-33(31)36)58-44(63)35(50)17-12-20-54-49(52)53/h5-11,13-16,18-19,26-29,35,38-42,55-56H,12,17,20-25,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,63)(H,59,67)(H,60,66)(H,61,65)(H4,52,53,54)/t35-,38-,39-,40-,41+,42+/m0/s1 |

Clave InChI |

GHJBYAJFOUQNRR-MQYLJLIZSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de RwFwLL-NH2 típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento a través de una serie de reacciones de desprotección y acoplamiento. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de Producción Industrial

La producción industrial de RwFwLL-NH2 sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. Los sintetizadores de péptidos automatizados se emplean a menudo para aumentar la eficiencia y la consistencia. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

RwFwLL-NH2 puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El péptido puede oxidarse en condiciones específicas, lo que lleva a la formación de puentes disulfuro si están presentes residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, convirtiéndolos de nuevo en grupos tiol.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno o el yodo pueden utilizarse como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de péptidos unidos por puentes disulfuro, mientras que la reducción puede producir péptidos que contienen tiol libre .

Aplicaciones Científicas De Investigación

RwFwLL-NH2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: El compuesto se emplea en estudios de unión a receptores para comprender la interacción entre los péptidos y el receptor de la grelina.

Medicina: RwFwLL-NH2 se investiga por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos dirigidos al receptor de la grelina.

Industria: El compuesto se utiliza en el desarrollo de ensayos de diagnóstico y como estándar en técnicas analíticas.

Mecanismo De Acción

RwFwLL-NH2 ejerce sus efectos uniéndose al receptor de la hormona liberadora de la hormona del crecimiento (receptor de la grelina). Esta interacción desencadena una cascada de vías de señalización intracelular, lo que lleva a diversas respuestas fisiológicas. La unión de RwFwLL-NH2 al receptor activa las proteínas G, que a su vez modulan la actividad de los efectores aguas abajo, como la adenilato ciclasa y la fosfolipasa C. Esto da como resultado la producción de segundos mensajeros como el AMP cíclico (cAMP) y el trifosfato de inositol (IP3), lo que en última instancia lleva a respuestas celulares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key physicochemical and functional differences between RwFwLL-NH2 (inferred from RLLFT-NH2 data) and structurally or functionally related compounds:

Key Observations:

Functional Diversity: Non-peptide analogs like Parmodulin and Ibrutinib target specific pathways (e.g., platelet aggregation, kinase inhibition), whereas RwFwLL-NH2’s bioactivity (if similar to RLLFT-NH2) may involve broader signaling or antimicrobial mechanisms .

Research Findings and Methodological Considerations

- Analytical Techniques : As per regulatory guidance, substances like RwFwLL-NH2 require advanced analytical methods (e.g., LC/MS, NMR) for structural confirmation and purity assessment . Trace components in such peptides can modulate bioactivity, necessitating rigorous profiling .

- Bioactivity Screening: Marine actinomycetes-derived compounds (e.g., salternamides) highlight the importance of minor metabolites in drug discovery, a principle applicable to synthetic peptides like RwFwLL-NH2 .

- Pharmacokinetic Challenges : The high PSA and molecular weight of RwFwLL-NH2 may limit oral bioavailability, a common issue in peptide therapeutics. Strategies such as formulation optimization or prodrug design could address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.